N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a benzofuran-oxy-acetamide backbone and a 4-acetylphenyl substituent.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(22)14-7-9-16(10-8-14)21-18(23)12-24-17-6-4-5-15-11-20(2,3)25-19(15)17/h4-10H,11-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYAYJQTUCDISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The compound features a complex structure that includes an acetylphenyl moiety and a benzofuran derivative. The synthesis typically involves multi-step organic reactions, including acylation and ether formation. For example, one method described the synthesis of related compounds through chloroacetylation followed by reaction with benzofuran derivatives .
Anticancer Properties
Several studies have evaluated the anticancer properties of compounds similar to this compound. A notable study assessed a series of dihydrobenzofuran lignans for their cytotoxic effects against human tumor cell lines. Results indicated that compounds containing similar structural motifs exhibited significant cytotoxicity, particularly against leukemia and breast cancer cell lines .
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10 |
| Compound B | HL-60 (Leukemia) | 5 |
| Compound C | A549 (Lung) | 15 |
The mechanisms underlying the biological activity of this compound may involve the inhibition of tubulin polymerization. Similar compounds have been shown to disrupt mitotic processes by binding to tubulin, leading to cell cycle arrest and apoptosis . In vitro studies indicated that these compounds inhibited mitosis at micromolar concentrations by interfering with the colchicine binding site on tubulin .
Case Studies
In a specific case study involving a related compound, researchers found that it significantly reduced cell viability in MCF-7 cells when treated with hydrogen peroxide, suggesting a protective effect against oxidative stress. This was attributed to the modulation of reactive oxygen species (ROS) levels and subsequent apoptotic signaling pathways .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally similar to N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide. Research indicates that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar benzofuran moieties have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. A study showed that certain derivatives achieved percent growth inhibitions exceeding 70% against multiple cancer types, including breast and lung cancers .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic diseases. Notably, it has shown potential as an inhibitor of α-glucosidase and acetylcholinesterase. In vitro studies have demonstrated that related compounds exhibit substantial inhibitory activity against yeast α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM). The enzyme inhibition profiles suggest that these compounds could be developed into therapeutic agents for T2DM and neurodegenerative diseases such as Alzheimer's disease .
Neuroprotective Effects
Mechanism of Action
Research into the neuroprotective effects of this compound suggests that it may exert its effects through multiple pathways. The compound's structure allows it to interact with neurotransmitter systems and modulate oxidative stress responses in neuronal cells. Studies have indicated that similar compounds can reduce neuronal apoptosis and improve cognitive function in animal models of neurodegeneration .
Case Studies
A notable case study involved the administration of a related compound in a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaque formation and improved memory performance in treated animals compared to controls. These findings support the potential use of such compounds in developing neuroprotective therapies .
Pharmacokinetics and Toxicology
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability. However, further investigations are needed to fully elucidate its pharmacokinetic parameters in vivo .
Toxicological Assessments
Toxicological evaluations have indicated that related compounds exhibit low toxicity profiles in preliminary screenings. These assessments are vital for ensuring safety in potential clinical applications. Long-term toxicity studies are ongoing to determine any adverse effects associated with chronic exposure .
Comparison with Similar Compounds
Structural Analysis of Key Analogs
The target compound shares a common benzofuran-oxy-acetamide scaffold with several analogs, differing primarily in the substituents on the acetamide nitrogen or benzofuran ring. Key analogs include:
Physicochemical and Functional Differences
Lipophilicity and Solubility :
The acetyl group in the target compound increases its lipophilicity compared to carbofuran (a methylcarbamate pesticide) but reduces solubility relative to analogs with polar groups like tetrazole (G745-0738) or hydroxy-pyrazole (BG15433) .- Carbofuran’s methylcarbamate group contributes to its water solubility (1.5 g/L at 25°C), whereas the target compound’s acetylphenyl group likely reduces aqueous solubility.
Electron Effects and Stability :
The electron-withdrawing acetyl group may stabilize the amide bond against hydrolysis compared to electron-donating substituents (e.g., ethoxy in BG15433). This could enhance metabolic stability in biological systems .- Hydrogen Bonding and Crystallinity: Analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibit intermolecular N–H···O hydrogen bonding, forming dimers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
